molecular formula C8H17N3O B11723578 (Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide

(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide

Cat. No.: B11723578
M. Wt: 171.24 g/mol
InChI Key: OZOVEEGYIBBXPG-UHFFFAOYSA-N
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Description

(Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and acetimidamide groups. The key steps include:

Industrial Production Methods

Industrial production of (Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide typically involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, ketones, aldehydes, and amines .

Scientific Research Applications

(Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and acetimidamide groups provide unique reactivity and potential biological activities compared to other piperidine derivatives .

Properties

IUPAC Name

N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOVEEGYIBBXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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